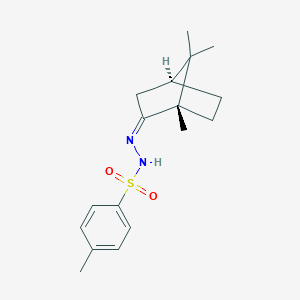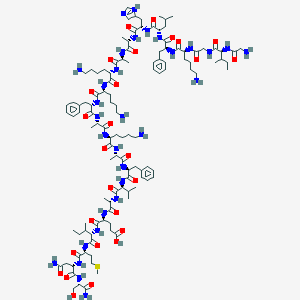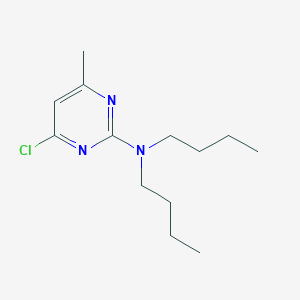
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine, also known as DCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMP is a heterocyclic compound that contains a pyrimidine ring and a chlorine atom. In
作用機序
The mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is not well-understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting thymidylate synthase, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can prevent the replication of cancer cells and inhibit tumor growth.
生化学的および生理学的効果
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In animal studies, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a low toxicity profile and is well-tolerated.
実験室実験の利点と制限
One of the advantages of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its well-established synthesis method, which allows for the production of large quantities of the compound. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is also relatively stable and can be stored for long periods of time. However, one of the limitations of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
将来の方向性
There are several future directions for the research of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. One area of interest is the development of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of the potential applications of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine in nanotechnology and material science. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is a chemical compound with significant potential in various fields, including medicinal chemistry, agriculture, and material science. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established, and the compound has been shown to have antitumor activity, increase crop yields, and serve as a precursor for the synthesis of functional materials. However, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
合成法
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-methylpyrimidine-2,5-diamine with butyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and n-butyl bromide to obtain N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established and has been reported in various scientific publications.
科学的研究の応用
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have antitumor activity and can inhibit the growth of cancer cells. In agriculture, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a plant growth regulator and has been shown to increase the yield of crops. In material science, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a precursor for the synthesis of various functional materials.
特性
CAS番号 |
111697-11-1 |
|---|---|
製品名 |
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine |
分子式 |
C13H22ClN3 |
分子量 |
255.79 g/mol |
IUPAC名 |
N,N-dibutyl-4-chloro-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H22ClN3/c1-4-6-8-17(9-7-5-2)13-15-11(3)10-12(14)16-13/h10H,4-9H2,1-3H3 |
InChIキー |
WXUTUXQIZCCXMK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
正規SMILES |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
同義語 |
2-DIBUTYLAMINO-4-CHLORO-6-METHYLPYRIMIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



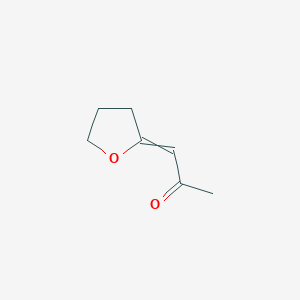
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
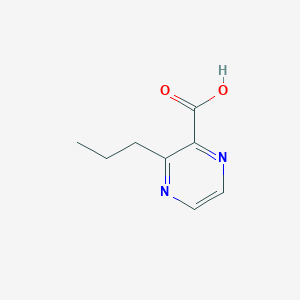
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
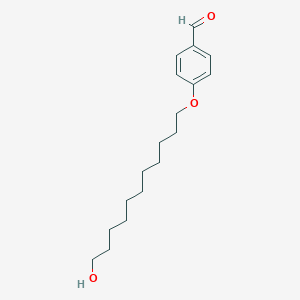
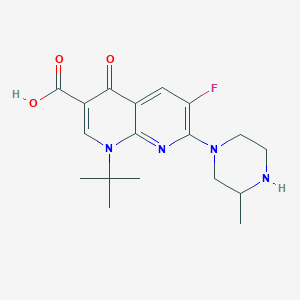
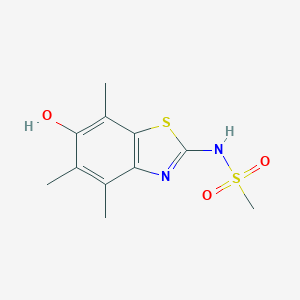

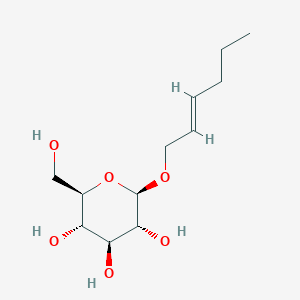

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
